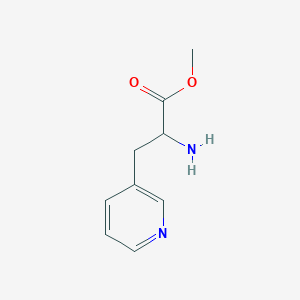

Methyl 2-amino-3-(pyridin-3-YL)propanoate

Descripción

BenchChem offers high-quality Methyl 2-amino-3-(pyridin-3-YL)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3-(pyridin-3-YL)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-amino-3-pyridin-3-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)8(10)5-7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPVBKDLAQDFFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling of Methyl 2-amino-3-(pyridin-3-yl)propanoate: A Technical Guide for Drug Development

Target Audience: Researchers, Medicinal Chemists, and Pharmaceutical Scientists Role: Senior Application Scientist

Executive Summary

In contemporary medicinal chemistry, unnatural amino acids serve as critical building blocks for designing peptidomimetics, targeted protein degraders, and small-molecule inhibitors. Methyl 2-amino-3-(pyridin-3-yl)propanoate (commonly referred to as 3-pyridylalanine methyl ester) is a highly versatile intermediate. It is prominently utilized in the synthesis of USP30 inhibitors [1] and VLA-1 integrin antagonists [2].

As a Senior Application Scientist, I frequently encounter formulation and pharmacokinetic challenges stemming from a misunderstanding of a compound's foundational physicochemical properties. This guide deconstructs the structural, thermal, and ionization profile of Methyl 2-amino-3-(pyridin-3-yl)propanoate, providing self-validating experimental workflows to accurately characterize its behavior in biological systems.

Molecular Identity & Structural Parameters

The compound features a pyridine heterocycle attached to an alanine backbone, where the carboxylic acid is masked as a methyl ester. Commercially, it is almost exclusively handled as a dihydrochloride salt (CAS: 208259-58-9) [3] to prevent spontaneous intermolecular condensation (diketopiperazine formation) and to enhance benchtop stability.

Table 1: Core Molecular Properties

| Property | Value (Free Base) | Value (Dihydrochloride Salt) |

| IUPAC Name | Methyl 2-amino-3-(pyridin-3-yl)propanoate | Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride |

| CAS Number | N/A (Transient) | 208259-58-9 |

| Molecular Formula | C₉H₁₂N₂O₂ | C₉H₁₄Cl₂N₂O₂ |

| Molecular Weight | 180.20 g/mol | 253.13 g/mol |

| Lipinski H-Bond Donors | 2 (-NH₂ bonds) | 4 (-NH₃⁺, Pyridinium-H⁺) |

| Lipinski H-Bond Acceptors | 4 (N, N, O, O) | 4 |

| Physical State (R.T.) | Viscous oil / Low-melting solid | Crystalline solid |

Physicochemical Behavior: Mechanistic Insights

To predict how this molecule will behave during in vitro assays or in vivo dosing, we must analyze its structural sub-components: the pyridine ring, the primary α -amine, and the methyl ester.

Acid-Base Chemistry (pKa) & Ionization

The molecule possesses two distinct basic centers. Understanding their protonation states is critical for predicting membrane permeability and target binding (e.g., hydrogen bonding vs. π -cation interactions).

-

Pyridine Nitrogen ( pKa1≈5.2 ): At physiological pH (7.4), the pyridine ring is predominantly neutral. However, in the acidic environment of the stomach (pH 1.5–3.5), it becomes fully protonated, drastically increasing aqueous solubility.

-

α -Amine ( pKa2≈7.3 ): Esterification of the carboxylate lowers the pKa of the adjacent α -amine compared to a free amino acid (which typically has a pKa ~9.0). At pH 7.4, the amine exists in a near 50:50 equilibrium between its neutral and protonated (cationic) states.

Lipophilicity (LogP and LogD 7.4 )

The intrinsic lipophilicity ( LogP ) of the neutral free base is estimated at 0.2 to 0.5 , driven by the balance between the lipophilic methyl ester and the polar pyridine/amine groups. However, because the molecule is partially ionized at physiological pH, the distribution coefficient ( LogD7.4 ) drops to approximately -0.5 to -1.0 . This hydrophilic profile suggests poor passive blood-brain barrier (BBB) penetration but excellent suitability for oral aqueous formulations.

Chemical Stability

The methyl ester is a liability in aqueous buffers, particularly at high pH or in the presence of esterases (e.g., in plasma or microsomal assays). When designing biological experiments, stock solutions should be prepared in anhydrous DMSO and diluted into aqueous media immediately prior to use to prevent premature hydrolysis into 3-pyridylalanine.

Visualizing the Physicochemical Profile

Below is the standardized workflow we deploy to characterize unnatural amino acid esters, followed by the pH-dependent ionization pathway of the compound.

Fig 1. Standardized physicochemical characterization workflow for unnatural amino acid derivatives.

Fig 2. pH-dependent ionization states of Methyl 2-amino-3-(pyridin-3-yl)propanoate.

Self-Validating Experimental Protocols

To ensure scientific integrity, relying solely on computational predictions (e.g., cLogP) is insufficient. The dual basic centers create complex hydration spheres that algorithms frequently miscalculate. The following protocols are field-proven methodologies for empirical validation.

Protocol A: pKa Determination via Potentiometric Titration

Causality: Because the compound is supplied as a dihydrochloride salt, dissolving it in water will yield a highly acidic solution (pH < 2.0). We must titrate upward using a strong base to capture both deprotonation events sequentially.

-

Preparation: Dissolve 2.5 mg of Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

-

Environmental Control: Purge the titration vessel with Argon gas for 5 minutes. Reasoning: Atmospheric CO2 dissolves in water to form carbonic acid, which will artificially buffer the solution at higher pH ranges and obscure the α -amine pKa.

-

Titration: Dispense 0.1 M NaOH in 0.01 mL increments using an automated titrator. Record the pH after each addition once the electrode reading stabilizes ( Δ pH < 0.005/min).

-

Data Analysis: Plot the first derivative of the titration curve ( Δ pH/ Δ V). The peaks correspond to the equivalence points. The pH at the half-equivalence points yields pKa1 and pKa2 .

Protocol B: LogD 7.4 Determination via Shake-Flask LC-MS/MS

Causality: Due to the compound's partial ionization at pH 7.4 and its relatively high hydrophilicity, UV-Vis spectroscopy lacks the sensitivity required to accurately quantify the trace amounts partitioning into the octanol phase. LC-MS/MS is mandatory.

-

Phase Saturation: Pre-saturate 1-octanol and 50 mM Phosphate Buffer (pH 7.4) by stirring them together vigorously for 24 hours. Separate the phases.

-

Sample Spiking: Dissolve the compound in the pre-saturated aqueous buffer to a concentration of 100 μ M.

-

Partitioning: In a glass vial (avoid plastics to prevent non-specific binding), combine 1 mL of the spiked aqueous phase with 1 mL of the pre-saturated octanol phase.

-

Equilibration: Shake the vial at 300 RPM at exactly 25°C for 60 minutes. Centrifuge at 3000 x g for 15 minutes to break any micro-emulsions.

-

Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute the octanol layer 1:10 in methanol. Analyze both phases via LC-MS/MS (MRM mode targeting the m/z 181.1 [M+H]+ parent ion).

-

Calculation: LogD7.4=log10(Peak AreaaqueousPeak Areaoctanol) .

References

- Source: Google Patents (WO2021050992A1)

- Source: Google Patents (WO2005016883A2)

Analytical and Physicochemical Profiling of Methyl 2-amino-3-(pyridin-3-yl)propanoate: Molecular Weight, Salt Forms, and Application Workflows

Executive Summary

Methyl 2-amino-3-(pyridin-3-yl)propanoate is a highly versatile unnatural amino acid derivative (a methyl ester of 3-pyridylalanine) utilized extensively as a building block in modern drug discovery and peptidomimetic synthesis. Because the molecule contains two basic nitrogen centers—an α -primary amine and a pyridine ring—its isolation, storage, and analytical verification require specific physicochemical considerations. This technical guide provides an authoritative overview of its molecular weight characteristics, the mechanistic rationale behind its salt forms, and self-validating analytical and synthetic protocols.

Structural and Physicochemical Profiling

Understanding the exact mass and molecular weight of Methyl 2-amino-3-(pyridin-3-yl)propanoate is critical for mass spectrometry (MS) calibration and stoichiometric calculations during synthetic scaling. The compound exists in two primary states: the theoretical free base and the commercially prevalent dihydrochloride salt[1].

Quantitative Mass & Formula Data

| Property | Free Base | Dihydrochloride Salt |

| Chemical Name | Methyl 2-amino-3-(pyridin-3-yl)propanoate | Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride |

| CAS Number | N/A | 208259-58-9 |

| Molecular Formula | C9H12N2O2 | C9H14Cl2N2O2 |

| Molecular Weight | 180.21 g/mol | 253.13 g/mol |

| Monoisotopic Mass | 180.0899 Da | 252.0432 Da |

| Physical State | Unstable, hygroscopic oil | Stable, crystalline solid |

Causality of the Dihydrochloride Salt Formulation

Why is this compound almost exclusively synthesized and stored as a dihydrochloride salt (CAS: 208259-58-9)[1]? The causality lies in the inherent nucleophilicity of the molecule. The pyridine ring ( pKa≈5.2 ) and the α -amine ( pKa≈9.0 ) are both highly basic. If left as a free base, the unprotonated primary amine of one molecule can perform an intermolecular nucleophilic attack on the methyl ester of a neighboring molecule. This auto-condensation rapidly forms a diketopiperazine byproduct, destroying the batch. By formulating the compound with two equivalents of hydrochloric acid (HCl), both nitrogen centers are fully protonated, eliminating their nucleophilicity and ensuring long-term shelf stability without ester hydrolysis.

Applications in Drug Discovery

Methyl 2-amino-3-(pyridin-3-yl)propanoate is frequently employed as an intermediate in the synthesis of complex small-molecule therapeutics. A prominent example is its use in the development of USP30 inhibitors [2]. USP30 is a deubiquitinating enzyme localized to the mitochondria, and its inhibition is a major therapeutic target for neurodegenerative diseases like Parkinson's.

During the synthesis of these inhibitors, the methyl ester moiety acts as a transient, orthogonal protecting group. It allows medicinal chemists to perform selective N -alkylation or amide coupling at the α -amine without cross-reactivity at the carboxylate. Once the desired scaffold is built, the methyl ester is saponified back to the free acid to interact with the catalytic cleft of the USP30 enzyme[2].

Analytical Workflow: LC-MS Molecular Weight Verification

To verify the integrity and molecular weight of the purchased or synthesized dihydrochloride salt, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

Self-Validating LC-MS Protocol

-

Sample Preparation: Dissolve 1 mg of the dihydrochloride salt in 1 mL of 50:50 Methanol/Water. Note: Regardless of the salt form, MS analysis will detect the ionized free base.

-

Chromatographic Separation: Inject 2 µL onto a C18 Reverse Phase column.

-

Mobile Phase A: Water + 0.1% Formic Acid (FA).

-

Mobile Phase B: Acetonitrile + 0.1% FA.

-

Mechanistic Causality: The addition of 0.1% FA is critical. Chromatographically, it acts as an ion-pairing agent to suppress silanol interactions on the C18 stationary phase, preventing severe peak tailing of the highly basic pyridine ring. Mass spectrometrically, FA ensures complete protonation of both nitrogen centers, maximizing Electrospray Ionization (ESI) positive mode sensitivity.

-

-

Mass Spectrometry (ESI+): Operate the Q-TOF or Orbitrap in positive ion mode.

-

Data Interpretation: The target peak will appear at m/z 181.097 ( [M+H]+ ). An in-source fragmentation peak at m/z 149.07 (loss of the methoxy group, −CH3OH ) is also a self-validating diagnostic marker for this specific ester.

LC-MS workflow for molecular weight verification of Methyl 2-amino-3-(pyridin-3-yl)propanoate.

Synthetic Methodology: In Situ Esterification and Salt Formation

For researchers needing to synthesize this building block from the cheaper 3-pyridylalanine free acid, the following protocol guarantees high yield and immediate conversion to the stable dihydrochloride salt[2].

Step-by-Step Protocol

-

Activation: Suspend 1.0 equivalent of 3-pyridylalanine in anhydrous methanol (0.2 M concentration) under a nitrogen atmosphere.

-

In Situ Acid Generation: Cool the suspension to 0 °C. Add 5.0 equivalents of Chlorotrimethylsilane (TMS-Cl) dropwise[2].

-

Mechanistic Causality: Why use TMS-Cl instead of aqueous HCl? TMS-Cl reacts violently and quantitatively with methanol to generate anhydrous HCl in situ, alongside trimethylmethoxysilane. This provides a strictly anhydrous, highly acidic environment that drives the Fischer esterification forward while simultaneously forming the dihydrochloride salt. Using aqueous acids would push the equilibrium backward toward ester hydrolysis.

-

-

Reflux and Isolation: Stir the mixture at room temperature for 12 hours. Concentrate the mixture in vacuo to remove methanol and silane byproducts.

-

Precipitation: Triturate the resulting viscous oil with cold diethyl ether. The Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride will crash out as a highly pure, white crystalline solid (MW: 253.13 g/mol ).

Synthetic pathway from 3-pyridylalanine to the dihydrochloride ester salt.

References

- Google Patents. "WO2021050992A1 - Usp30 inhibitors and uses thereof". World Intellectual Property Organization.

Sources

potential mechanism of action of pyridinyl propanoates

The Mechanism of Action of Pyridinyl Propanoates: Targeting Acetyl-CoA Carboxylase in Agrochemical Development

Executive Summary

Pyridinyl propanoates—specifically the pyridinyloxyphenoxypropionates (commonly referred to as "fops" or AOPPs)—represent a highly successful class of post-emergence graminicides. Prominent active ingredients in this class include fluazifop-butyl, cyhalofop-butyl, and haloxyfop-methyl. In agrochemical drug development, these compounds are classified as WSSA Group 1 herbicides. Their primary mechanism of action relies on the potent, reversible inhibition of the plastidic homomeric Acetyl-CoA Carboxylase (ACCase) enzyme, a critical gatekeeper in plant lipid biosynthesis[1].

This technical guide dissects the biochemical mechanisms, prodrug kinetics, physiological selectivity, and resistance profiling methodologies associated with pyridinyl propanoates, providing a comprehensive framework for researchers and application scientists.

Biochemical Mechanism: ACCase Inhibition

Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2) catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. This is the first committed, rate-limiting step in de novo fatty acid biosynthesis.

Plants possess two distinct forms of ACCase:

-

Heteromeric ACCase : Found in the plastids of dicotyledonous plants and non-graminaceous monocots. It consists of multiple distinct subunits and is inherently insensitive to pyridinyl propanoates.

-

Homomeric ACCase : A large, multi-domain single polypeptide found in the cytosol of all plants and, crucially, in the plastids of the Poaceae (grass) family[1].

Pyridinyl propanoates act as potent, non-competitive inhibitors of the plastidic homomeric ACCase in susceptible grasses. They bind specifically to the Carboxyltransferase (CT) domain of the enzyme. By occupying this active site cleft, the herbicide induces a conformational change that prevents the transcarboxylation of acetyl-CoA. The subsequent depletion of malonyl-CoA halts the production of long-chain fatty acids, leading to the rapid degradation of cell membrane integrity, leakage of cellular contents, meristematic necrosis, and ultimate plant death[1].

Fig 1. Mechanism of ACCase inhibition by pyridinyl propanoates blocking lipid biosynthesis.

Prodrug Kinetics and Physiological Selectivity

A defining feature of commercial pyridinyl propanoates is their formulation as esters (e.g., cyhalofop-butyl). The esterification masks the polar carboxylic acid, significantly increasing the molecule's lipophilicity (Log Kow ~3.6–4.2) to facilitate rapid penetration through the waxy plant cuticle[1].

Once absorbed into the symplast, the ester acts as a prodrug. It must be hydrolyzed by endogenous plant carboxylesterases to yield the biologically active, phytotoxic free acid (e.g., cyhalofop acid).

The Basis of Crop Selectivity: While dicots are protected by their insensitive heteromeric ACCase, selectivity within monocots (e.g., rice vs. weedy grasses) relies on differential metabolic kinetics. For example, the tolerance of Oryza sativa (rice) to cyhalofop-butyl is driven by a two-fold metabolic defense mechanism:

-

Reduced Esterase Functionality : Rice exhibits significantly lower specific esterase activity required to cleave the butyl ester, delaying the release of the active cyhalofop acid[2].

-

Rapid Detoxification : Rice possesses highly active Cytochrome P450 monooxygenases and Glutathione S-transferases (GSTs) that rapidly degrade any formed cyhalofop acid into non-toxic diacids and conjugates before it can reach the plastidic ACCase target[2]. In contrast, susceptible weeds like Echinochloa spp. rapidly hydrolyze the ester but lack the P450 machinery to detoxify the resulting acid.

Fig 2. Prodrug activation and metabolic detoxification pathways determining crop selectivity.

Evolution of Resistance Mechanisms

The intense selection pressure exerted by pyridinyl propanoates has led to the evolution of resistant grass biotypes. Resistance is categorized into two primary mechanisms:

Target-Site Resistance (TSR): TSR is caused by single nucleotide polymorphisms (SNPs) in the gene encoding the ACCase CT domain. The most prevalent mutation globally is the Ile-1781-Leu substitution, which alters the binding pocket's conformation, preventing the herbicide from docking[3],[4]. This specific mutation often confers broad-spectrum cross-resistance across multiple ACCase inhibitor classes (FOPs, DIMs, and DENs)[3],[1].

Non-Target-Site Resistance (NTSR): NTSR involves the upregulation of endogenous detoxification enzymes, primarily Cytochrome P450s, which metabolize the active herbicide before it reaches the plastid. This mechanism can be identified experimentally by applying P450 inhibitors (like piperonyl butoxide, PBO), which reverse the resistance phenotype[3].

Quantitative Impact of Resistance Mutations

The following table summarizes the shift in the half-maximal inhibitory concentration (IC50) for fluazifop-p-butyl in susceptible (S) versus resistant (R) biotypes of Digitaria ciliaris.

Table 1: Comparative in vitro ACCase Inhibition (IC50) and Resistance Indices (RI) in Digitaria ciliaris Biotypes [5]

| Herbicide | Biotype | Mutation / Mechanism | IC50 (µM) | Resistance Index (RI) |

| Fluazifop-p-butyl | S (Wild-Type) | None (Baseline) | 0.6 | 1.0 |

| Fluazifop-p-butyl | R1 | Target-Site Mutation | 8.7 | 14.5 |

| Fluazifop-p-butyl | R2 | Target-Site Mutation | 46.7 | 77.8 |

(Note: The RI is calculated as the IC50 of the resistant biotype divided by the IC50 of the susceptible biotype. An RI > 10 typically indicates clinically/agronomically significant resistance).

Experimental Protocols: Validating Mechanism and Resistance

To rigorously characterize the mechanism of action and profile resistance, application scientists must employ self-validating experimental workflows.

Protocol A: In Vitro ACCase Inhibition Radiometric Assay

This assay quantifies the direct inhibition of the ACCase enzyme by measuring the incorporation of radioactive bicarbonate into malonyl-CoA.

-

Protein Extraction & Desalting: Extract leaf tissue in a buffer containing 100 mM Tris-HCl (pH 8.0), 1 mM EDTA, and protease inhibitors. Centrifuge at 24,000 × g.

-

Causality: Pass the supernatant through a Sephadex G-25 column. Desalting is critical to remove endogenous malonyl-CoA and small metabolites that competitively inhibit or artificially inflate baseline kinetic readings, ensuring you isolate the high-molecular-weight ACCase.

-

-

Reaction Initiation: In a microcentrifuge tube, combine the desalted enzyme extract, ATP, Acetyl-CoA, and varying concentrations of the active pyridinyl propanoate acid (e.g., fluazifop-P). Initiate the reaction by adding 14C-labeled NaHCO3.

-

Causality: ACCase incorporates the bicarbonate into acetyl-CoA. Using 14C-NaHCO3 allows for the highly sensitive, direct quantification of the newly synthesized malonyl-CoA.

-

-

Reaction Termination & Acidification: After 15 minutes at 30°C, terminate the reaction by adding 6N HCl. Dry the samples under a gentle nitrogen stream at 60°C.

-

Causality: HCl denatures the enzyme to stop the reaction. Crucially, the acid volatilizes any unreacted 14C-bicarbonate into 14CO2 gas. This is a vital self-validating step; without it, background radiation from the unreacted substrate would completely mask the signal of the acid-stable 14C-malonyl-CoA.

-

-

Quantification: Resuspend the residue in liquid scintillation cocktail and measure radioactivity (DPM) using a liquid scintillation counter.

-

Validation Controls: Always include a "no-enzyme" blank (to establish baseline background radiation) and a "no-herbicide" control (to establish 100% Vmax). Calculate the IC50 using non-linear regression.

Protocol B: Whole-Plant Resistance Profiling (TSR vs. NTSR)

This protocol differentiates between target-site mutations and P450-mediated metabolic resistance[3].

-

Pre-treatment with P450 Inhibitor: Spray a cohort of grass weeds at the 3-leaf stage with Piperonyl Butoxide (PBO) at 2000 g/ha, 2 hours prior to herbicide application.

-

Causality: PBO is a potent suicide inhibitor of Cytochrome P450 monooxygenases. By shutting down the plant's metabolic detoxification machinery, we isolate the ACCase target site. If a resistant plant becomes susceptible after PBO treatment, the resistance is NTSR (metabolic)[3]. If it remains resistant, it is TSR (mutational).

-

-

Herbicide Application: Apply the formulated pyridinyl propanoate ester (e.g., cyhalofop-butyl) at a logarithmic dose range (0.25x to 16x the field rate).

-

Biomass Quantification: Harvest the above-ground biomass 21 days post-treatment. Dry at 70°C for 48 hours and weigh.

-

Causality: Visual scoring is highly subjective. Dry biomass provides a rigorous, quantitative endpoint to calculate the ED50 (Effective Dose reducing biomass by 50%).

-

-

Validation Controls: Maintain a non-treated control and a PBO-only control to verify that the PBO application itself does not induce phytotoxicity, ensuring the system is self-validating.

References

-

Basis of selectivity of cyhalofop-butyl in Oryza sativa L. PubMed / National Institutes of Health.[Link]

-

ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciELO.[Link]

-

Ile-1781-Leu Target Mutation and Non-Target-Site Mechanism Confer Resistance to Acetyl-CoA Carboxylase-Inhibiting Herbicides in Digitaria ciliaris var. chrysoblephara. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

-

Differences in Germination of ACCase-Resistant Biotypes Containing Isoleucine-1781-Leucine Mutation and Susceptible Biotypes of Wild Oat (Avena sterilis ssp. ludoviciana). MDPI.[Link]

-

Discrimination of ACCase-inhibiting herbicides-resistant Digitaria ciliaris populations with three diagnostic bioassays. SciELO.[Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Basis of selectivity of cyhalofop-butyl in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Differences in Germination of ACCase-Resistant Biotypes Containing Isoleucine-1781-Leucine Mutation and Susceptible Biotypes of Wild Oat (Avena sterilis ssp. ludoviciana) [mdpi.com]

- 5. scielo.br [scielo.br]

Methyl 2-amino-3-(pyridin-3-yl)propanoate: A Technical Guide on Synthesis and Peptide Optimization

Executive Summary

The development of peptide therapeutics and targeted small molecules frequently encounters a critical bottleneck: poor biophysical properties, notably insufficient aqueous solubility and rapid metabolic degradation. Methyl 2-amino-3-(pyridin-3-yl)propanoate (commonly referred to as 3-pyridylalanine methyl ester, or 3-Pal-OMe) has emerged as a highly versatile unnatural amino acid (UAA) building block designed to overcome these limitations. By acting as a hydrophilic, aromatic isostere for natural residues like phenylalanine and tyrosine, 3-Pal allows researchers to perform precise isoelectric adjustments on drug candidates without compromising receptor binding affinity.

This whitepaper provides an in-depth mechanistic review of 3-Pal-OMe, detailing its structural rationale, a self-validating synthesis protocol, and its transformative applications in modern drug discovery.

Structural Rationale & Physicochemical Impact

The strategic incorporation of the 3-pyridylalanine (3-Pal) pharmacophore into therapeutic candidates is driven by its unique electronic and steric properties. Native aromatic amino acids (Phe, Tyr, Trp) are highly lipophilic, often driving peptide aggregation and reducing solubility at physiological pH.

Replacing these residues with 3-Pal introduces a basic pyridine nitrogen into the side chain. This nitrogen undergoes partial protonation at pH 7.4, effectively shifting the isoelectric point (pI) of the entire molecule. This isoelectric adjustment dramatically enhances aqueous solubility while maintaining the aromatic character required for deep-pocket receptor engagement, a strategy successfully employed in the structural optimization of glucagon 1[1] and the gonadotropin-releasing hormone antagonist cetrorelix 2[2].

Mechanism of peptide optimization via 3-pyridylalanine (3-Pal) substitution.

Synthesis & Isolation Protocol: A Self-Validating Workflow

To utilize 3-Pal in small molecule synthesis (such as USP30 inhibitors) or specific peptide couplings, the commercially available Boc-protected precursor must undergo simultaneous deprotection and esterification. The following protocol utilizes chlorotrimethylsilane (TMSCl) in methanol to achieve a highly efficient, one-pot dual-transformation 3[3].

Step-by-Step Methodology

Step 1: Initiation & In Situ Reagent Generation

-

Action: To a solution of (S)-2-(tert-butoxycarbonylamino)-3-(pyridin-3-yl)propanoic acid (5.0 g, 18.8 mmol) in anhydrous methanol (80 mL), add chlorotrimethylsilane (TMSCl) (10.15 g, 94.0 mmol, 5.0 equiv) dropwise at 0 °C[3].

-

Causality: TMSCl reacts violently with methanol to generate anhydrous HCl and tetramethyl orthosilicate in situ. Dropwise addition at 0 °C controls the exothermic release. This anhydrous HCl acts as both the deprotecting agent for the acid-labile Boc group and the acid catalyst for the Fischer esterification of the carboxylate.

Step 2: Propagation & Equilibrium Driving

-

Action: Stir the resulting mixture for 12 hours at room temperature, followed by concentration in vacuo[3].

-

Causality: Extended stirring ensures the complete evolution of isobutylene and CO₂ gas (driving the Boc deprotection to completion) while allowing the esterification equilibrium to favor the methyl ester product in the presence of excess methanol solvent.

Step 3: Self-Validating Phase Extraction (Free-Basing)

-

Action: Dilute the concentrated residue with water (50 mL) and carefully adjust to pH 9 using saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous mixture with ethyl acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate[3].

-

Causality: Post-reaction, the molecule exists as a highly polar dihydrochloride salt (protonated at both the alpha-amine and the pyridine nitrogen). Adjusting the pH to 9 selectively deprotonates these sites, converting the molecule into its lipophilic free-base form.

-

Validation: The successful partitioning of the product into the ethyl acetate layer serves as a self-validating indicator that the zwitterionic carboxylic acid was successfully converted to the non-ionic methyl ester. Any unreacted starting material or unesterified amino acid would remain trapped in the aqueous layer at this alkaline pH.

Workflow for the one-pot deprotection and esterification of 3-pyridylalanine.

Applications in Drug Discovery

The integration of 3-Pal and its esterified derivatives has yielded significant breakthroughs across multiple therapeutic modalities:

-

Metabolic Disease Therapeutics: Native glucagon suffers from poor biophysical properties, complicating its medicinal use. Analogue 9 (Gcg[3-Pal⁶,¹⁰,¹³, Aib¹⁶]), which incorporates 3-Pal at three distinct positions, demonstrated vastly superior aqueous solubility at neutral pH while maintaining comparable pharmacology against insulin-induced hypoglycemia in in vivo models 1[1].

-

Targeted Radioligand Therapy: In oncology, somatostatin antagonists are used to target SSTR2-expressing tumors. The incorporation of 3-Pal into cyclic hexapeptides (e.g., DOTA-[3Pal³]-LM3) allows researchers to finely tune the lipophilicity and pharmacokinetic profile of the peptide prior to radiolabeling with Lutetium-177 4[4].

-

Small Molecule Deubiquitinase Inhibitors: 3-Pal-OMe is utilized as a core scaffold in the synthesis of USP30 inhibitors. The pyridine ring serves as a critical hydrogen-bond acceptor within the enzyme's active site, aiding in the development of treatments for neurodegenerative disorders 3[3].

Quantitative Data Summaries

Table 1: Comparative Biophysical Properties of 3-Pal Modified Systems

| Molecular System | Modification | Target Receptor | Observed Biophysical/Pharmacological Effect |

| Glucagon (Gcg) | Gcg[3-Pal⁶,¹⁰,¹³, Aib¹⁶] | Glucagon Receptor | Enhanced aqueous solubility at neutral pH; maintained in vivo efficacy against hypoglycemia[1]. |

| Cetrorelix | 3-pyr-Ala substitution | GnRH Receptor | Improved aqueous solubility and enhanced receptor binding affinity[2]. |

| Somatostatin (LM3) | DOTA-[3Pal³]-LM3 | SSTR2 | Modulated lipophilicity for Lu-177 radioligand therapy; altered pharmacokinetics[4]. |

Table 2: Physicochemical & Analytical Properties of Synthesized 3-Pal-OMe

| Property | Value / Description | Analytical Significance |

| Molecular Formula | C₉H₁₂N₂O₂ | Base structure for mass validation |

| Exact Mass (M+H)⁺ | m/z 181 | Confirms successful esterification via ESI-MS[3]. |

| Physical State | Yellow Oil (Free Base) | Indicates successful free-basing post-extraction[3]. |

| Typical Yield | ~76% | Demonstrates the efficiency of the one-pot TMSCl/MeOH protocol[3]. |

References

- Source: Journal of Medicinal Chemistry (ACS Publications)

- Source: Chemical Science (RSC Publishing)

- Pyridyl-Ala Modified Cyclic Hexapeptides: In-Vitro and In-Vivo Profiling for Oral Bioavailability Source: International Journal of Peptide Research and Therapeutics / ResearchGate URL

- WO2021050992A1 - Usp30 inhibitors and uses thereof Source: Google Patents URL

Sources

- 1. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A practical and scalable system for heteroaryl amino acid synthesis - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03612D [pubs.rsc.org]

- 3. WO2021050992A1 - Usp30 inhibitors and uses thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Technical Safety and Handling Whitepaper: Methyl 2-amino-3-(pyridin-3-yl)propanoate in Drug Discovery

Executive Summary

Methyl 2-amino-3-(pyridin-3-yl)propanoate (frequently utilized as its dihydrochloride salt, CAS 208259-58-9) is a highly versatile non-natural amino acid derivative. It serves as a critical building block in the development of peptidomimetics, antimycobacterial cyclodepsipeptides, and selective deubiquitinating enzyme (DUB) inhibitors, such as USP30 inhibitors[1].

As a Senior Application Scientist, I have observed that while its structural motifs—a basic pyridine ring, a primary amine, and a methyl ester—confer excellent synthetic utility, they also necessitate precise safety and handling protocols. This whitepaper synthesizes the physicochemical hazard profile of this compound with field-proven experimental workflows, ensuring that researchers can maintain both scientific integrity and laboratory safety.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of this compound is the first step in predicting its reactivity and hazard profile. The presence of the pyridine ring significantly alters the electronic environment of the alpha-amine compared to standard aliphatic amino acids.

| Property | Specification / Value |

| Chemical Name | Methyl 2-amino-3-(pyridin-3-yl)propanoate |

| CAS Number | 208259-58-9 (Dihydrochloride salt) |

| Molecular Formula | C9H12N2O2 (Free base) |

| Molecular Weight | 180.20 g/mol (Free base) |

| Physical State | White to off-white crystalline powder |

| Solubility | Highly soluble in DMF (approx. 150 mg/mL), DMSO, and Water[2] |

| Storage Temperature | 2°C to 8°C (Refrigerated)[2] |

Hazard Identification & Mechanistic Toxicology

Standard Safety Data Sheets (SDS) list the hazards, but understanding the causality behind these warnings is essential for robust laboratory safety and risk mitigation.

-

Skin Irritation (H315) & Eye Irritation (H319): The free base form contains two Lewis basic nitrogen atoms (the primary amine and the pyridine nitrogen). Upon contact with the aqueous environment of mucous membranes or the corneal epithelium, these basic centers can disrupt localized lipid bilayers, leading to acute alkaline irritation[2]. Conversely, when handling the dihydrochloride salt, dissolution in physiological moisture generates a localized acidic microenvironment, which can rapidly denature cellular proteins.

-

Respiratory Irritation (H335): Inhalation of the fine crystalline powder can cause micro-abrasions in the respiratory tract. This is exacerbated by the compound's hygroscopic nature, which draws moisture from the surrounding tissues, leading to localized inflammation[2].

Self-Validating Handling & Storage Protocols

To prevent compound degradation and ensure reproducibility in downstream assays, storage must be treated as an active protocol rather than a passive state.

-

Atmospheric Control: Store the compound under an inert atmosphere (Argon or Nitrogen) in a tightly closed container[2].

-

Causality: The methyl ester is susceptible to slow hydrolysis if exposed to ambient atmospheric moisture. Furthermore, the primary amine can undergo oxidative degradation over time.

-

-

Temperature Control: Maintain at 2-8°C in a cool, dry place[2].

-

Causality: Elevated temperatures accelerate intermolecular aminolysis, where the primary amine of one molecule attacks the methyl ester of another, forming unwanted diketopiperazine impurities.

-

-

PPE Requirements: Nitrile gloves (double-gloving recommended during bulk transfers), safety goggles, and handling within a certified Class II fume hood to mitigate inhalation risks.

Experimental Methodology: Amide Coupling Workflow

A highly common application for Methyl 2-amino-3-(pyridin-3-yl)propanoate is its incorporation into larger peptide chains or small molecule inhibitors via amide coupling. The following protocol utilizes HATU, providing a self-validating system for high-yield coupling while minimizing racemization at the alpha-chiral center.

Step-by-Step Protocol:

-

Reagent Preparation: In an oven-dried round-bottom flask purged with Nitrogen, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

-

Acid Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise. Stir at room temperature for 15 minutes.

-

Mechanistic Insight: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU, forming the highly reactive OAt (7-azabenzotriazole) ester intermediate.

-

-

Salt Neutralization: In a separate vial, dissolve Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride (1.1 equiv) in a minimal volume of anhydrous DMF. Add DIPEA (2.2 equiv) to liberate the free base.

-

Causality: The dihydrochloride salt is unreactive; exactly 2.0 equivalents of base are required to neutralize the HCl, with a slight excess (0.2 equiv) to ensure complete liberation of the nucleophilic primary amine without creating a highly basic environment that could trigger ester hydrolysis.

-

-

Nucleophilic Addition: Transfer the free base solution dropwise to the activated ester mixture. Stir for 2-4 hours at room temperature.

-

Self-Validation (Reaction Monitoring): Monitor the reaction via TLC or LC-MS. The disappearance of the starting material can be validated using a Ninhydrin stain (which will transition from a positive purple spot to negative as the primary amine is consumed).

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

Note on Alternative Functionalization: Literature also demonstrates the utility of this compound in reductive amination pathways. For instance, treatment with paraformaldehyde in trifluoroacetic acid (TFA) at 50°C yields the N-methylated derivative, a critical step in synthesizing specific USP30 inhibitors[1].

Reaction Pathway Visualization

The following diagram maps the logical flow of the amide coupling protocol, highlighting the critical intermediate states and the necessity of the neutralization step.

Fig 1. Mechanistic workflow for the amide coupling of Methyl 2-amino-3-(pyridin-3-yl)propanoate.

References

- Source: google.

- Title: 3-(3-Pyridyl)

Sources

Application Note: Strategic Incorporation of Methyl 2-amino-3-(pyridin-3-YL)propanoate in Peptide Synthesis

Introduction: The Role of Pyridylalanine in Modern Peptide Therapeutics

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, enabling chemists to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1] Among these, 3-pyridylalanine (3-Pal), an aromatic amino acid structurally analogous to phenylalanine and histidine, has emerged as a particularly valuable building block.[2] Its pyridine side chain offers a unique combination of properties: it can enhance aqueous solubility, introduce a site for hydrogen bonding, act as a metal chelator, and modulate the peptide's isoelectric point.[3] These features have been successfully leveraged to improve the biophysical properties of therapeutic peptides like glucagon analogues, enhancing their suitability for medicinal applications.[3]

This guide provides a comprehensive overview and detailed protocols for the effective use of Methyl 2-amino-3-(pyridin-3-YL)propanoate, a derivative of 3-pyridylalanine, in solid-phase peptide synthesis (SPPS). We will address the necessary precursor preparation, optimal coupling strategies, potential side reactions, and final cleavage protocols, grounded in established chemical principles to ensure high-yield, high-purity synthesis for researchers in drug discovery and development.

Reagent Profile: Methyl 2-amino-3-(pyridin-3-YL)propanoate

The successful incorporation of any non-standard building block begins with a thorough understanding of its chemical properties.

Caption: Chemical Structure of Methyl 2-amino-3-(pyridin-3-YL)propanoate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | [4] |

| Molecular Weight | 180.20 g/mol | |

| Appearance | Powder | [5] |

| Storage | Sealed in dry, 2-8°C | [4] |

Handling and Storage: Store the reagent in a cool, dry, and well-ventilated area in a tightly sealed container. Avoid contact with strong oxidizing agents. Standard personal protective equipment (eyeshields, gloves) should be used during handling.[5]

Precursor Preparation for Fmoc-Based SPPS

The provided starting material, Methyl 2-amino-3-(pyridin-3-YL)propanoate, has a free amine and a methyl-esterified carboxyl group. For incorporation into a growing peptide chain using the standard and milder Fmoc/tBu strategy, two modifications are required: protection of the α-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group and saponification (hydrolysis) of the methyl ester to yield the free carboxylic acid.[1][6]

The resulting molecule, Fmoc-3-(3-Pyridyl)-L-alanine-OH , is the activated building block for SPPS. This conversion is a critical prerequisite for successful peptide synthesis.

Caption: Necessary precursor modification workflow for SPPS.

Core Protocol: Incorporation via Fmoc Solid-Phase Peptide Synthesis

This protocol assumes the use of the Fmoc/tBu orthogonal protection strategy, which employs a base-labile Fmoc group for Nα-protection and acid-labile groups (e.g., t-Butyl, Trityl) for side-chain protection.[7]

Side-Chain Protection of Pyridylalanine: The pyridine nitrogen of 3-Pal is weakly basic and generally does not require a dedicated protecting group for Fmoc-SPPS.[8][9] However, care must be taken during the final acid cleavage step, as the unprotected ring can be susceptible to alkylation by carbocations generated from other protecting groups.[9] The use of appropriate scavengers is mandatory.

Experimental Workflow

Caption: Standard Fmoc-SPPS cycle for amino acid incorporation.

Step-by-Step Methodology

Materials:

-

Fmoc-3-(3-Pyridyl)-L-alanine-OH

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang) with pre-loaded peptide chain

-

Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[10]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes. Drain and repeat once.[10]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of Fmoc-3-(3-Pyridyl)-L-alanine-OH:

-

In a separate vessel, prepare the activation solution:

-

Dissolve Fmoc-3-(3-Pyridyl)-L-alanine-OH (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.

-

Add DIPEA (8 eq.) to the solution.

-

Allow to pre-activate for 1-5 minutes.[11]

-

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[11]

-

-

Reaction Monitoring:

-

Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.

-

Note: The weakly basic pyridine nitrogen may sometimes yield a faint false positive. Confirmation via a different test or proceeding with a "double coupling" is advisable if the result is ambiguous.

-

-

Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection/coupling cycle.

Key Considerations and Optimization

Choice of Coupling Reagent

The incorporation of 3-Pal can be sterically demanding. Standard carbodiimide reagents like DCC may be insufficient.[11] The use of more potent aminium/uronium or phosphonium salt-based reagents is strongly recommended.[11]

Table 2: Comparison of Common Coupling Reagents

| Reagent | Activating Species | Reactivity | Key Advantages & Considerations |

| DIC/HOBt | OBt ester | Moderate | Standard, cost-effective. May be slow or incomplete for hindered couplings. |

| HBTU/PyBOP | OBt ester | High | Widely used, efficient for many sequences. Generates OBt esters. |

| HCTU | O-6-ClBt ester | Very High | More reactive than HBTU due to the more acidic leaving group.[11] |

| HATU | OAt ester | Highest | The most efficient reagent for difficult couplings due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.[12] Minimizes racemization. |

| COMU | Oxyma ester | Very High | A safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU. Excellent solubility.[12] |

For 3-pyridylalanine, HATU is the recommended first choice due to its high reactivity and low racemization risk, ensuring efficient acylation.[12]

Troubleshooting Incomplete Coupling

If monitoring indicates an incomplete reaction, several strategies can be employed:

-

Double Coupling: Simply repeat the coupling step with a fresh solution of activated amino acid.[11]

-

Increase Reaction Time: Extend the coupling duration to 4 hours or even overnight, as steric hindrance can slow the reaction rate.[11]

-

Solvent Choice: N-methylpyrrolidone (NMP) has superior solvating properties compared to DMF and can help disrupt peptide aggregation that may hinder coupling.[11]

-

Acyl Fluoride Formation: For extremely difficult couplings, converting the Fmoc-amino acid to a highly reactive acyl fluoride using a reagent like TFFH can be effective.[11][13]

Final Cleavage and Deprotection Protocol

The final step involves cleaving the synthesized peptide from the resin support and simultaneously removing all acid-labile side-chain protecting groups.

Cleavage Cocktail: A standard cleavage cocktail for peptides containing sensitive residues like Tryptophan, Methionine, or an unprotected Pyridylalanine is Reagent R:

-

Trifluoroacetic Acid (TFA): 90%

-

Thioanisole: 5%

-

Ethanedithiol (EDT): 3%

-

Anisole: 2%

The Role of Scavengers is Critical:

-

TFA: The strong acid that cleaves the peptide from the resin and removes protecting groups.[6]

-

Thioanisole/Anisole: Cationic scavengers that trap reactive carbocations (e.g., from t-butyl groups) which could otherwise alkylate the pyridine ring or other nucleophilic side chains.[14]

-

EDT: A scavenger that also helps to reduce any potential oxidation of sensitive residues.

Protocol:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.

Conclusion

Methyl 2-amino-3-(pyridin-3-YL)propanoate is a valuable building block for peptide modification. Successful incorporation requires proper precursor preparation to yield Fmoc-3-(3-Pyridyl)-Ala-OH. By employing high-efficiency coupling reagents like HATU, carefully monitoring the reaction progress, and using a robust scavenger cocktail during final cleavage, researchers can effectively integrate this non-natural amino acid to synthesize novel peptides with enhanced physicochemical and therapeutic properties.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]

-

ResearchGate. Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. Available from: [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (General principle, not directly from search but supports acyl fluoride reactivity).

-

Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-25. Available from: [Link]

-

PubChem. Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate. Available from: [Link]

-

DriveHQ. Minimal Protection Strategies for SPPS. Available from: [Link]

-

DiMarchi, R. D., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(18), 8453-8461. Available from: [Link]

-

Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Springer Protocols Handbooks. Available from: [Link]

-

Bibliomed. Side reactions in peptide synthesis: An overview. (2018). Available from: [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

-

Wen, G. J. (2017). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. IUCrData, 2(2). Available from: [Link]

-

ResearchGate. Side reactions in peptide synthesis: An overview. (2018). Available from: [Link]

-

D. C. (2014). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews, 114(17), 8863–8897. Available from: [Link]

-

Scribd. Side Reaction in Peptide Synthesis Presentation. Available from: [Link]

-

Yan, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 849721. Available from: [Link]

-

Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available from: [Link]

-

Luxembourg Bio Technologies. Developments in peptide and amide synthesis. Available from: [Link]

-

AAPPTec. Peptide Synthesis - FAQ. Available from: [Link]

-

ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. (2023). Available from: [Link]

-

Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

Sources

- 1. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 3-(3-Pyridyl)- L -alanine = 98.0 HPLC 64090-98-8 [sigmaaldrich.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. peptide.com [peptide.com]

- 8. cpcscientific.com [cpcscientific.com]

- 9. drivehq.com [drivehq.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bachem.com [bachem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. peptide.com [peptide.com]

Application Note: Advanced NMR Spectroscopy Protocols for Pyridylalanine Derivatives

Introduction and Strategic Context

Unnatural amino acids (UAAs) such as pyridylalanine (Pal) derivatives are highly sought after in modern peptide engineering and drug development. They offer unique metal-binding capabilities, enhance alpha-helicity, and introduce novel catalytic properties into peptide scaffolds ()[1]. However, the analytical characterization of these derivatives presents distinct challenges. The nitrogen heteroatom within the pyridine ring can participate in complex hydrogen-bonding networks or become protonated, leading to intricate rotameric states and conformational exchange on the NMR timescale ()[2].

As a Senior Application Scientist, I have designed this protocol to provide a comprehensive, self-validating NMR methodology for the structural elucidation and purity assessment of pyridylalanine derivatives.

Mechanistic Insights: Causality in Experimental Design

A robust NMR protocol must account for the specific electronic and steric environments of the pyridylalanine molecule. The following mechanistic choices form the foundation of our methodology:

-

Solvent Selection: Pyridylalanines often exhibit zwitterionic character and strong intermolecular hydrogen bonding, which can broaden NMR signals and limit solubility. Deuterated dimethyl sulfoxide (DMSO- d6 ) is specifically chosen over CDCl 3 because it efficiently disrupts these hydrogen-bonding networks, ensuring sharp, well-resolved resonances ()[3].

-

Conformational Dynamics: Pyridyl rings in cyclic or constrained peptide scaffolds frequently exhibit multiple stable conformers. This complicates the aromatic region of the 1 H NMR spectrum[2]. Utilizing 2D correlation spectroscopy is mandatory to untangle these overlapping signals.

-

Stereochemical Integrity: UAAs are highly susceptible to racemization during synthesis. While traditional chiral HPLC requires authentic reference standards, coupling Liquid Chromatography with Circular Dichroism and NMR (Chiral LC-CD-NMR) allows for the absolute identification of enantiomers. Enantiomers are identified by their opposite Cotton effects and identical 1 H NMR spectra, completely bypassing the need for synthesized standards ()[4].

Workflow Visualization

Caption: NMR Characterization Workflow for Pyridylalanine Derivatives

Step-by-Step Experimental Protocol: A Self-Validating System

This methodology operates as a self-validating system: 1D spectra provide the compositional baseline, COSY and HSQC isolate the spin systems, and HMBC acts as the definitive internal cross-check by linking the side-chain protons to the backbone.

Phase 1: Sample Preparation

-

Purity Verification: Ensure the analyte is >95% pure via preliminary LC-MS. Causality: Prevents trace impurity signals from overlapping with the critical, complex splitting patterns of the pyridyl side chain.

-

Dissolution: Weigh 10–15 mg of the lyophilized pyridylalanine derivative (e.g., Boc-D-2-Pal-OH). Dissolve completely in 600 µL of DMSO- d6 containing 0.03% v/v TMS as an internal reference[3].

-

Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume to maintain optimal magnetic field homogeneity (shimming).

Phase 2: Data Acquisition (600 MHz Spectrometer)

-

1D 1 H NMR: Acquire standard proton spectra (16–32 scans, relaxation delay D1 = 2.0 s). Causality: Establishes the baseline purity and identifies the distinct pyridyl aromatic protons (typically 7.2–8.6 ppm).

-

1D 13 C NMR: Acquire carbon spectra with proton decoupling (1024–2048 scans, D1 = 2.0 s). Causality: Confirms the peptide backbone carbonyls and the quaternary carbons of the pyridine ring.

-

2D COSY (Correlation Spectroscopy): Acquire to map homonuclear 1 H- 1 H scalar couplings. Causality: Crucial for tracing the spin system from the alpha proton (C α -H) to the diastereotopic beta protons (C β -H 2 ).

-

2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate protons with their directly attached carbons. Causality: Resolves overlapping proton signals by spreading them into the carbon dimension, unambiguously assigning the protonated pyridyl carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to observe long-range 1 H- 13 C couplings (2-3 bonds). Causality: The ultimate validating experiment. It links the isolated spin systems by correlating the C β protons to the quaternary γ -carbon of the pyridine ring and the backbone carbonyl carbon, ensuring no structural ambiguity remains[3].

Phase 3: Chiral LC-CD-NMR for Enantiomeric Purity (Advanced)

-

System Setup: Interface a chiral HPLC column with a CD detector and an NMR flow-cell ()[5].

-

Elution: Inject the sample using a method optimized for chiral separation.

-

Simultaneous Detection: Monitor the eluent via UV, CD, and 1 H NMR. Causality: Enantiomeric impurities are definitively confirmed when secondary peaks exhibit identical 1 H NMR spectra to the main peak but perfectly mirrored CD Cotton effect curves[4].

Quantitative Data Interpretation

The following table summarizes the expected chemical shifts and self-validating 2D correlations for a representative N-protected derivative, Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH), in DMSO- d6 [3].

| Structural Motif | Atom Position | Expected 1 H Shift (ppm) | Expected 13 C Shift (ppm) | 2D NMR Validation (Key Correlations) |

| Protecting Group | Boc t -Butyl (CH 3 ) 3 | 1.30 – 1.40 (s, 9H) | 28.0 – 28.5 | HMBC: Correlates to Boc quaternary C (~78 ppm) |

| Peptide Backbone | Alpha (C α ) | 4.20 – 4.50 (m, 1H) | 53.0 – 55.0 | COSY: Correlates to C β protons; HSQC: Direct C-H |

| Side Chain | Beta (C β ) | 3.00 – 3.30 (m, 2H) | 37.0 – 40.0 | HMBC: Correlates to C α , Carbonyl, and Pyridyl C2 |

| Pyridyl Ring | C3-H (Aromatic) | 7.20 – 7.40 (d, 1H) | 123.0 – 125.0 | COSY: Correlates to C4-H |

| Pyridyl Ring | C4-H (Aromatic) | 7.60 – 7.80 (t, 1H) | 136.0 – 138.0 | COSY: Correlates to C3-H and C5-H |

| Pyridyl Ring | C5-H (Aromatic) | 7.15 – 7.30 (m, 1H) | 121.0 – 123.0 | COSY: Correlates to C4-H and C6-H |

| Pyridyl Ring | C6-H (Aromatic) | 8.40 – 8.60 (d, 1H) | 148.0 – 150.0 | HMBC: Correlates to C4 and C2 |

| Quaternary C | Pyridyl C2 ( γ ) | N/A | 157.0 – 159.0 | HMBC: Correlates from C β protons |

| Carbonyls | Acid C=O | N/A | 172.0 – 174.0 | HMBC: Correlates from C α and C β protons |

Note: Exact chemical shifts will vary based on sample concentration, temperature, and the specific protonation state of the pyridine nitrogen.

References

-

Title: Macrocylases as synthetic tools for ligand synthesis: enzymatic synthesis of cyclic peptides containing metal-binding amino acids Source: The Royal Society URL: [Link]

-

Title: Recent Progress in LC-NMR Source: Sumitomo Chemical Co., Ltd. URL: [Link]

-

Title: Organic & Biomolecular Chemistry: 1H NMR spectroscopy Source: RSC Publishing URL: [Link]

-

Title: Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples Source: PubMed (NIH) URL: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

Technical Support Center: Optimizing the Chromatographic Purification of Methyl 2-amino-3-(pyridin-3-YL)propanoate

Welcome to the technical support center for the chromatographic purification of Methyl 2-amino-3-(pyridin-3-YL)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this polar, basic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a user-friendly question-and-answer format to directly address challenges you may encounter during your experiments.

Section 1: Troubleshooting Common Purification Issues

This section provides solutions to specific problems that can arise during the chromatographic purification of Methyl 2-amino-3-(pyridin-3-YL)propanoate.

Issue 1: Poor Peak Shape (Tailing)

Question: My chromatogram for Methyl 2-amino-3-(pyridin-3-YL)propanoate shows significant peak tailing. What is causing this and how can I fix it?

Answer:

Peak tailing is a frequent challenge when purifying basic compounds like your target molecule. The primary cause is the interaction between the basic nitrogen atom on the pyridine ring and acidic residual silanol groups on the surface of standard silica-based stationary phases.[1] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the peak. Other contributing factors can include column overload and a mismatch between the sample solvent and the mobile phase.[1]

Troubleshooting Protocol for Peak Tailing:

-

Mobile Phase Modification:

-

Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase (typically 0.1-1%).[2] This additive will preferentially interact with the acidic silanol groups, effectively masking them from your compound.[1][3]

-

Adjust pH: If using reversed-phase chromatography, lowering the mobile phase pH to around 2.5-3.0 with an acid like formic acid or trifluoroacetic acid (TFA) can protonate the silanol groups, minimizing their interaction with the protonated basic analyte.[1]

-

-

Stationary Phase Selection:

-

End-Capped Columns: Utilize "end-capped" silica columns where the residual silanol groups have been chemically deactivated.

-

Alternative Stationary Phases: Consider using a different stationary phase altogether. Options include:

-

-

Check for Column Overload:

-

Reduce the amount of sample you are loading onto the column. Overloading can saturate the stationary phase and lead to poor peak shape.[1]

-

Issue 2: Low or No Recovery of the Compound

Question: I'm experiencing very low or no recovery of my Methyl 2-amino-3-(pyridin-3-YL)propanoate from the column. Where is my compound going?

Answer:

Low or no recovery is often due to irreversible adsorption of your polar, basic compound onto the acidic silica gel stationary phase.[3] The strong interaction between the pyridine nitrogen and the silanol groups can lead to your compound being permanently stuck on the column. Degradation on the acidic silica is another possibility.[4]

Strategies to Improve Recovery:

-

Deactivate the Silica Gel:

-

Before packing your column, you can neutralize the silica gel by preparing a slurry in your non-polar solvent and adding 1-3% (v/v) of triethylamine.[5] Stir this mixture for about an hour before packing the column.

-

-

Use Mobile Phase Additives:

-

Switch to a Less Acidic Stationary Phase:

-

Perform a 2D TLC Stability Test:

-

To check for on-plate degradation, spot your compound on a TLC plate, run it in one direction, let it dry completely, and then run it again in the perpendicular direction with the same solvent system. If a new spot appears, it indicates that your compound is degrading on the silica.[4]

-

Issue 3: Poor Separation from Polar Impurities

Question: I am struggling to separate my target compound from highly polar impurities. They are co-eluting. What can I do to improve the resolution?

Answer:

Separating polar compounds from other polar impurities can be challenging. The key is to exploit subtle differences in their properties.

Optimization Workflow for Improved Separation:

Caption: Troubleshooting workflow for poor separation.

Detailed Steps for Improving Resolution:

-

Mobile Phase Optimization:

-

Increase Polarity: For highly polar compounds that are not moving on the TLC plate even with 100% ethyl acetate, a more aggressive solvent system is needed. A common choice is a mixture of dichloromethane and methanol with a small amount of ammonium hydroxide.[4]

-

pH Adjustment: Small changes in the mobile phase pH can significantly alter the ionization state of your compound and the impurities, leading to changes in retention and improved selectivity.[1][6]

-

-

Change of Stationary Phase:

-

If you are using a standard C18 column in reversed-phase, switching to a phenyl, cyano, or polar-embedded phase can offer different interaction mechanisms and potentially resolve the co-eluting peaks.[1]

-

For very polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and selectivity.[7]

-

-

Gradient Elution:

-

Instead of using a constant mobile phase composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can significantly improve the separation of complex mixtures.[8]

-

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a flash chromatography method for Methyl 2-amino-3-(pyridin-3-YL)propanoate?

A good starting point is to develop a suitable solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound. Due to its polarity and basicity, you will likely need a polar solvent system. Start with a mixture of ethyl acetate and methanol. If the compound remains at the baseline, you can increase the proportion of methanol. If tailing is observed on the TLC plate, add a small amount (0.5-1%) of triethylamine or ammonium hydroxide to the developing solvent.

Q2: Should I use normal-phase or reversed-phase chromatography for this compound?

Both normal-phase and reversed-phase chromatography can be effective, and the choice depends on the nature of the impurities you are trying to remove.

-

Normal-phase chromatography (e.g., with silica or alumina) is often the first choice for preparative purification. You will likely need a polar mobile phase, such as dichloromethane/methanol or ethyl acetate/methanol, often with a basic additive.

-

Reversed-phase chromatography (e.g., with a C18 column) can also be very effective, especially for separating compounds based on small differences in hydrophobicity. In this case, you would use a polar mobile phase like water/acetonitrile or water/methanol, typically with an acidic modifier like formic acid or TFA to improve peak shape.

Q3: My compound is a racemate. How can I separate the enantiomers?

Separating the enantiomers of Methyl 2-amino-3-(pyridin-3-YL)propanoate requires a chiral environment. This is typically achieved using chiral chromatography.[9]

-

Chiral Stationary Phases (CSPs): This is the most common approach. You would use a column where the stationary phase is a chiral selector. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for separating enantiomers of amino acid derivatives.[10][11]

-

Chiral Mobile Phase Additives: An alternative is to add a chiral selector to the mobile phase, which forms transient diastereomeric complexes with your enantiomers, allowing for their separation on a standard achiral column.[9]

The development of a chiral separation method often requires screening of different chiral columns and mobile phases to find the optimal conditions.

Q4: What are some general tips for preventing problems during the purification process?

-

Ensure Sample Purity: The purer your starting material, the easier the purification will be. Consider a simple acid-base extraction or recrystallization as a preliminary purification step if your crude material is very impure.[3]

-

Use High-Purity Solvents: Always use HPLC-grade solvents to avoid introducing impurities that can interfere with your purification and detection.[12]

-

Proper Column Packing: A well-packed column is crucial for good separation. Ensure the stationary phase is packed uniformly without any cracks or channels.

-

Systematic Approach: When troubleshooting, only change one parameter at a time to understand its effect on the separation.[12] Keep detailed records of your experiments.

Section 3: Data and Protocols

Table 1: Recommended Starting Conditions for Chromatography

| Parameter | Normal-Phase (Flash) | Reversed-Phase (HPLC) | Chiral Separation (HPLC) |

| Stationary Phase | Silica Gel (or Alumina) | C18 | Chiralpak IA or similar |

| Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Methanol | Water/Acetonitrile or Water/Methanol | Hexane/Isopropanol or Hexane/Ethanol |

| Additive | 0.5-1% Triethylamine or Ammonium Hydroxide | 0.1% Formic Acid or TFA | May require acidic or basic additives |

| Detection | UV (254 nm) | UV (254 nm) | UV (254 nm) |

Protocol: Deactivation of Silica Gel for Flash Chromatography

This protocol describes the preparation of triethylamine-treated silica gel to minimize the adsorption of basic compounds.[5]

-

Weigh Silica Gel: Determine the amount of silica gel required for your column.

-

Prepare Slurry: In a fume hood, create a slurry of the silica gel in your chosen non-polar solvent (e.g., hexane or the initial mobile phase).

-

Add Triethylamine: Add 1-3% (v/v) of triethylamine to the slurry.

-

Stir: Stir the slurry for approximately one hour to ensure thorough mixing and deactivation.

-

Pack Column: Pack the column with the treated silica gel as you normally would.

-

Equilibrate: Equilibrate the packed column with your initial mobile phase before loading your sample.

References

- Technical Support Center: Chromatographic Purification of Pyridine Deriv

- (PDF)

- 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (URL: )

- TROUBLESHOOTING GUIDE. (URL: )

- Selection of Stationary Phases in Supercritical Fluid Chrom

- Technical Support Center: Purification of Polar Aminochromanols - Benchchem. (URL: )

- Troubleshooting Flash Chrom

- How do I purify ionizable organic amine compounds using flash column chrom

- Separation of Inorganic Anions on a Pyridine Stationary Phase in Ion Chrom

- Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC. (URL: )

- How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks - P

- Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. (URL: )

- Optimizing a mobile phase gradient for peptide purification using flash column chrom

- HPLC Troubleshooting Guide. (URL: )

- How to improve efficiency on flash chromatography : r/chemistry - Reddit. (URL: )

- Purification of different Pyridines using Waters X-bridge prep column - Flash-Chrom

- HPLC Troubleshooting Guide - Sigma-Aldrich. (URL: )

- Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC. (URL: )

- A Universal Mobile Phase System For Simple pH Optimization Of Mobile Phases For Ion Exchange Chromatography And Hydrophobic Inte - ThermoFisher. (URL: )

- methyl 2-[(3-nitropyridin-2-yl)amino]propanoate | 146294-95-3 - Sigma-Aldrich. (URL: )

- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (URL: )

- Application Notes and Protocols for Chiral Separation of Phenylalanylphenylalanine Methyl Ester Enantiomers - Benchchem. (URL: )

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St

- Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system - Teledyne ISCO. (URL: )

- CHIRAL SEPARATIONS INTRODUCTION 1.1.

- HPLC of Peptides and Proteins HPLC of Peptides and Proteins. (URL: )

- CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)

- Strategic peptide purific

- Optimization of mobile phases for the separation of amino acids in methanolic extract of M. cymbalaria and M. charantia.

- CN104910066A - Ethyl 3-(pyridin-2-ylamino)

- CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino)

- Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (URL: )

- Chiral HPLC Separ

- Preparation method for ethyl 3-(pyridin-2-ylamino)

- Application Notes and Protocols for the Purification of 2-Methyl-3-(methylamino)butan-2 - Benchchem. (URL: )

- Technical Support Center: Purification of Crude 2-Amino-2-(pyridin-3-yl)acetonitrile - Benchchem. (URL: )

- Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. (URL: )

- Partial Purification, Kinetic Analysis, and Amino Acid Sequence Information of a Flavonol 3-O-Methyltransferase

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biotage.com [biotage.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.rochester.edu [chem.rochester.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pharmanow.live [pharmanow.live]

- 7. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 12. HPLC 문제 해결 안내서 [sigmaaldrich.com]

improving solubility of pyridylalanine derivatives for experiments

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Experimental Research

Welcome to the technical support center for pyridylalanine (Pal) derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively during your experiments.

The Root of the Challenge: Understanding Pyridylalanine's Physicochemical Nature

Pyridylalanine derivatives, which incorporate a pyridine ring into the structure of alanine, are valuable building blocks in medicinal chemistry and peptide design. They can enhance biological activity and improve pharmacokinetic profiles.[1][2] However, their unique structure often presents a significant hurdle: poor aqueous solubility.[3]

The solubility of these molecules is governed by a delicate balance between their crystalline solid state and their interactions with the solvent. Key factors include:

-

Amphoteric Properties : As amino acids, they possess both a basic pyridine nitrogen and an acidic carboxylic acid group, as well as the alpha-amino group. Their net charge, and therefore solubility, is highly dependent on the pH of the medium.

-